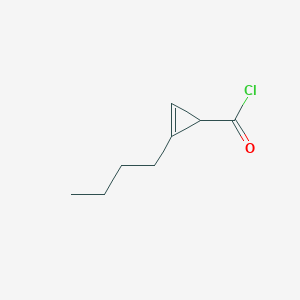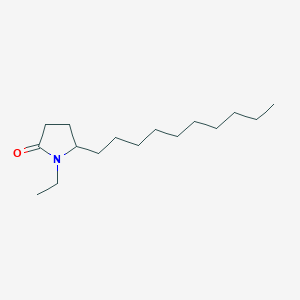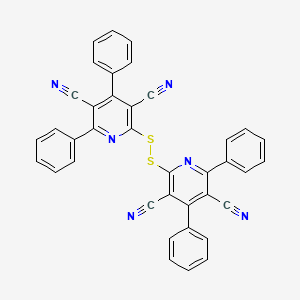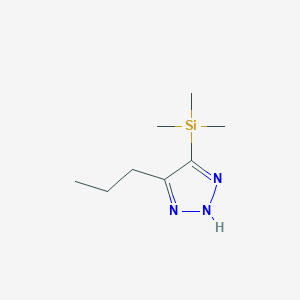
Isopropylidene (hydroxyimino)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H7NO5. It is a heterocyclic compound with a core structure consisting of four carbon atoms and two oxygen atoms. This compound is known for its applications in organic synthesis, particularly in the formation of multiple carbon-carbon bonds due to its adequate acidity and steric rigidity .
準備方法
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Medicine: It is involved in the synthesis of bioactive molecules and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anion form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen . This resonance stabilization makes the compound highly reactive and suitable for various chemical transformations.
類似化合物との比較
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is similar to compounds like dimedone and barbituric acid in terms of its acidity and reactivity . it is unique due to its specific structure and the stability of its anion form. Other similar compounds include:
Dimedone: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Barbituric Acid: Used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl Malonate: Used as an intermediate in organic synthesis and in the production of various chemicals.
These comparisons highlight the uniqueness of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione in terms of its structure and reactivity.
特性
CAS番号 |
81539-54-0 |
|---|---|
分子式 |
C6H7NO5 |
分子量 |
173.12 g/mol |
IUPAC名 |
5-hydroxyimino-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H7NO5/c1-6(2)11-4(8)3(7-10)5(9)12-6/h10H,1-2H3 |
InChIキー |
SWNMIBMITNARIM-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(=NO)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)




![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)

![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)


